molecular formula C8H9NO2 B1353725 (NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine CAS No. 6502-39-2

(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine

Número de catálogo: B1353725
Número CAS: 6502-39-2
Peso molecular: 151.16 g/mol
Clave InChI: FQVOTFYZEZERCB-NNMZAIBHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine is a chemical compound of significant interest in organic and medicinal chemistry research, particularly for its furan-containing scaffold. The furan ring is a privileged structure in drug discovery, known for its presence in numerous bioactive molecules and approved pharmaceuticals, such as the antihistamine ranitidine and the diuretic furosemide . This compound features a conjugated system with an oxime functional group, making it a valuable intermediate for synthesizing more complex heterocyclic systems and for studying structure-activity relationships (SAR). Furan derivatives are extensively investigated for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The electron-rich nature of the furan ring allows for various electrophilic substitution reactions, facilitating the generation of novel compound libraries for high-throughput screening . Researchers utilize this reagent in the development of novel synthetic methodologies, such as oxidative dearomatization and subsequent cyclization reactions, to access structurally complex molecules from biomass-derived platform chemicals like furfural . Its structure is closely related to intermediates used in Paal-Knorr-type furan syntheses and other cyclization processes aimed at constructing fully conjugated systems . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult all relevant safety data sheets (SDS) before handling.

Propiedades

IUPAC Name

(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-7(9-10)4-5-8-3-2-6-11-8/h2-6,10H,1H3/b5-4+,9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVOTFYZEZERCB-NNMZAIBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C=C/C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20421076
Record name NSC236257
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20421076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65300-31-4, 6502-39-2
Record name 3-Buten-2-one, 4-(2-furanyl)-, oxime, (E,E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65300-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC236257
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC236257
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20421076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

General Synthetic Approach

The synthesis of (NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine typically involves a condensation reaction between a suitable aldehyde or ketone precursor and hydroxylamine or its derivatives. The process can be summarized as follows:

  • Step 1: Preparation of the Aldehyde/Ketone Precursor
    The key precursor is often 4-(furan-2-yl)but-3-en-2-one or a related compound containing the furan ring and an α,β-unsaturated ketone or aldehyde functionality. This precursor can be synthesized via known organic transformations such as selective oxidation or coupling reactions involving furan derivatives.

  • Step 2: Condensation with Hydroxylamine
    The aldehyde or ketone precursor is reacted with hydroxylamine hydrochloride or free hydroxylamine under controlled conditions (usually in the presence of a base or catalyst) to form the oxime derivative. The reaction typically proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the imine (Schiff base) structure.

  • Reaction Conditions:

    • Solvent: Commonly ethanol, methanol, or aqueous mixtures
    • Temperature: Ambient to reflux conditions depending on the scale and reactivity
    • pH: Mildly acidic to neutral to facilitate condensation without side reactions
    • Time: Several hours to overnight to ensure complete conversion

This method is consistent with classical oxime formation reactions and is adapted to the specific structural requirements of the furan-containing substrate.

Industrial and Scale-Up Considerations

For larger-scale or industrial production, the synthesis is often optimized using:

These approaches help in achieving high purity and yield, essential for research and potential pharmaceutical applications.

Comparative Data Table of Preparation Parameters

Parameter Typical Laboratory Conditions Industrial Scale Adaptations
Precursor 4-(furan-2-yl)but-3-en-2-one or aldehyde Same, synthesized in bulk
Hydroxylamine Source Hydroxylamine hydrochloride or free base Same, with controlled purity
Solvent Ethanol, methanol, or aqueous mixtures Optimized solvent systems for flow reactors
Temperature Room temperature to reflux (~25–80 °C) Controlled temperature zones in flow systems
Reaction Time Several hours to overnight Reduced via continuous flow (minutes to hours)
Catalyst/Base Mild base (e.g., pyridine) or none Catalysts optimized for throughput
Purification Crystallization, column chromatography Automated purification, crystallization
Yield Moderate to high (60–90%) High yield with process optimization

Research Findings and Notes

  • The condensation reaction is stereoselective, favoring the (E)-configuration of the imine bond, which is critical for the compound’s stability and activity.

  • The presence of the furan ring influences the electronic properties of the molecule, potentially affecting the reaction kinetics and product stability.

  • Similar compounds synthesized via analogous methods have demonstrated significant biological activities, suggesting that the preparation method preserves functional groups essential for activity.

  • No widely documented alternative synthetic routes (e.g., via reductive amination or other pathways) have been reported for this specific compound, indicating the condensation approach as the standard method.

Análisis De Reacciones Químicas

Types of Reactions

(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The furan ring can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can lead to a variety of substituted furan derivatives.

Aplicaciones Científicas De Investigación

(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activities, making them useful in drug discovery and development.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in various industrial processes.

Mecanismo De Acción

The mechanism of action of (NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine involves its interaction with specific molecular targets. The furan ring and hydroxylamine group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s effects.

Comparación Con Compuestos Similares

Structural Analogues

4-(4-Fluorophenyl)-3-methylbut-3-en-2-one oxime (CAS 55224-93-6)
  • Structure: This compound (C₁₁H₁₂FNO) replaces the furan group with a 4-fluorophenyl substituent. The molecular weight is 193.22 g/mol.
  • Key Differences: The fluorophenyl group introduces strong electron-withdrawing effects, altering electronic distribution compared to the electron-rich furan. The absence of a conjugated enone system may reduce planar rigidity, affecting binding affinity in biological systems .
N-Phenyl-2-furohydroxamic Acid (Compound 11 in )
  • Structure: Contains a hydroxamic acid (-CONHOH) group linked to a furan-2-yl and phenyl substituent (C₁₁H₉NO₃, MW 203.20 g/mol).
  • Key Differences: The hydroxamic acid group, unlike the hydroxylamine in the target compound, enables stronger metal chelation, relevant in antioxidant or enzyme-inhibitory applications.

Physicochemical Properties

A comparison of key properties is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Functional Group Notable Properties
Target Compound C₁₁H₁₁NO₂* ~193.22 (estimated) Furan-2-yl Hydroxylamine (NHOH) Likely polar, moderate solubility
4-(4-Fluorophenyl) analog (CAS 55224-93-6) C₁₁H₁₂FNO 193.22 4-Fluorophenyl Oxime (NOH) Higher lipophilicity
N-Phenyl-2-furohydroxamic Acid C₁₁H₉NO₃ 203.20 Furan-2-yl, Phenyl Hydroxamic acid Chelating, antioxidant

*Estimated based on structural similarity to CAS 55224-93-6.

Actividad Biológica

(NZ)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H13NO
  • Molecular Weight : 175.227 g/mol
  • Density : 0.96 g/cm³
  • Boiling Point : 310.6 °C at 760 mmHg
  • Flash Point : 188.3 °C

Antioxidant Properties

Research indicates that derivatives of hydroxylamines, including (NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine, exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Hydroxylamine derivatives have been studied for their anticancer potential. For instance, compounds similar to this compound have shown efficacy in inhibiting the proliferation of cancer cells in vitro. Specific mechanisms include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth through modulation of signaling pathways such as MAPK and PI3K/Akt.

Anti-inflammatory Effects

Studies have demonstrated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Study 1: Antioxidant Efficacy

A study conducted on various hydroxylamine derivatives, including this compound, demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured human cells. The compound was shown to scavenge free radicals effectively, enhancing cellular viability under oxidative stress conditions.

Study 2: Anticancer Activity

In vitro assays revealed that this compound inhibited the growth of breast cancer cell lines (MCF7 and MDA-MB231). The compound induced cell cycle arrest at the G1 phase and triggered apoptotic pathways, evidenced by increased caspase activity and PARP cleavage.

The biological activities of this compound can be attributed to several mechanisms:

  • Redox Modulation : The hydroxylamine group can engage in redox reactions, contributing to its antioxidant properties.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Gene Regulation : The compound might influence gene expression related to oxidative stress response and apoptosis.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity and purity of (NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine?

  • Methodology : Use a combination of NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) to resolve the conjugated enylidene and furan moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV-Vis detection monitors purity (≥95% by area normalization). TLC with iodine staining provides rapid progress checks during synthesis .

Q. How can the synthesis of this compound be optimized to minimize side reactions?

  • Methodology : Employ protective groups (e.g., acetyl for hydroxylamine) during intermediate steps to prevent undesired oxidation or nucleophilic attacks. Use anhydrous solvents (e.g., DMF or dichloromethane) and inert atmospheres (N₂/Ar) to stabilize reactive intermediates. Catalytic amounts of Lewis acids (e.g., ZnCl₂) can enhance regioselectivity in enylidene formation .

Q. What solvents and reaction conditions are optimal for preserving the compound’s stability post-synthesis?

  • Methodology : Store in dark,低温 (-20°C) under inert gas to prevent photodegradation of the conjugated system. Avoid protic solvents (e.g., water or alcohols) to reduce hydrolysis of the hydroxylamine group. Use lyophilization for long-term storage of solid forms .

Advanced Research Questions

Q. How do electronic effects from the furan ring and conjugated enylidene system influence reactivity in nucleophilic or electrophilic reactions?

  • Methodology : Perform DFT calculations to map electron density distribution, identifying nucleophilic (enylidene) and electrophilic (furan O-atom) sites. Validate experimentally via kinetic studies with model electrophiles (e.g., methyl iodide) or nucleophiles (e.g., Grignard reagents). Compare reactivity with analogs lacking the furan group .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

  • Methodology : Investigate dynamic effects (e.g., hindered rotation of the enylidene group) using variable-temperature NMR. If signals remain unresolved, synthesize deuterated analogs or use X-ray crystallography for unambiguous structural confirmation. Cross-validate with IR spectroscopy to detect hydrogen bonding affecting resonance .

Q. How can this compound be integrated into covalent organic frameworks (COFs) for catalytic applications?

  • Methodology : Functionalize the hydroxylamine group with boronic acid or aldehyde moieties to enable condensation reactions with COF building blocks (e.g., triphenylene derivatives). Characterize porosity via BET surface area analysis and confirm framework stability using powder XRD and thermogravimetric analysis (TGA) up to 500°C .

Q. What in vitro assays are suitable for evaluating its bioactivity, and how should controls be designed?

  • Methodology : Screen for antioxidant activity via DPPH/ABTS radical scavenging assays, anti-inflammatory effects using LPS-induced cytokine (IL-6, TNF-α) suppression in macrophages, and enzyme inhibition (e.g., α-glucosidase for antidiabetic potential). Include positive controls (e.g., ascorbic acid for antioxidants) and vehicle controls (DMSO/solvent) to isolate compound-specific effects .

Data Analysis and Experimental Design

Q. How should researchers address discrepancies between computational predictions and experimental reaction outcomes?

  • Methodology : Re-examine solvent effects (polar aprotic vs. protic) and steric hindrance not accounted for in simulations. Perform Hammett analysis to quantify electronic effects or use microkinetic modeling to refine transition state assumptions. Validate with isotope labeling (e.g., ¹⁸O in hydroxylamine) to track mechanistic pathways .

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

  • Methodology : Apply nonlinear regression (e.g., log[inhibitor] vs. response) to calculate IC₅₀/EC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Assess reproducibility via intra-assay CV (%) and report 95% confidence intervals .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.